3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one
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Overview
Description
3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable substituted phenol, the compound can be synthesized through a series of reactions involving chlorination, amination, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the process. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce various substituted benzopyran derivatives.
Scientific Research Applications
3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A parent compound with a simpler structure.
2-Methyl-4H-1-benzopyran-4-one: Similar structure with a methyl group at the 2-position.
6-Chloro-2-methyl-4H-1-benzopyran-4-one: Similar structure with a chlorine atom at the 6-position.
Uniqueness
3-Amino-2-chloro-6-methyl-4H-1-benzopyran-4-one is unique due to the presence of both amino and chloro substituents, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61423-67-4 |
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Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-amino-2-chloro-6-methylchromen-4-one |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-3-7-6(4-5)9(13)8(12)10(11)14-7/h2-4H,12H2,1H3 |
InChI Key |
DZTGXIXHVAKJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)N)Cl |
Origin of Product |
United States |
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